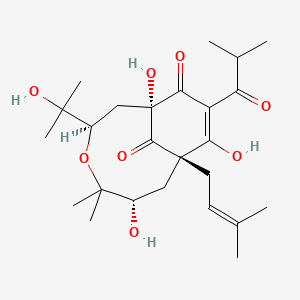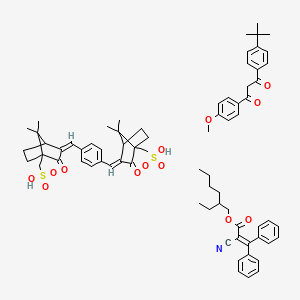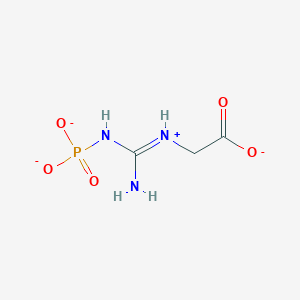
Phosphonatoguanidiniumylacetate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonatoguanidiniumylacetate(2-) is dianion of phosphoguanidinoacetic acid having anionic carboxylic acid and phosphoramido groups and a protonated imino group. It is a conjugate base of a phosphoguanidinoacetic acid.
Wissenschaftliche Forschungsanwendungen
Functional Versatility of Phosphonic Acids
Phosphonic acids, structurally similar to Phosphonatoguanidiniumylacetate(2-), are utilized in various fields due to their structural analogy with phosphate moieties, coordination, or supramolecular properties. Their applications span across bioactive properties (drug, pro-drug), bone targeting, design of supramolecular/hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. This diversity covers numerous research areas including chemistry, biology, and physics, making their synthesis pivotal for multiple research projects (Sevrain et al., 2017).
Phosphonopeptides in Medicine and Agriculture
Phosphonopeptides, mimetics of peptides where phosphonic acid or related groups replace the carboxylic acid group or mimic the peptide bond, exhibit interesting physiological activities. They are inhibitors of key enzymes linked to various pathological states, displaying potential in medical and agricultural applications. These mimetics include antimicrobial peptides, non-hydrolysable analogues of phosphonoamino acids, and are valuable in studying physiological effects of phosphorylations (Kafarski, 2020).
Bisphosphonates in Disease Management
Bisphosphonates, analogous to Phosphonatoguanidiniumylacetate(2-), are used to manage bone diseases, showing effectiveness in inhibiting osteoclast-mediated bone resorption. Their evolution has led to the development of nitrogen-containing bisphosphonates (N-BPs) with distinct mechanisms of action. N-BPs inhibit key enzymes in the mevalonate pathway, preventing protein prenylation and activating intracellular signaling proteins like Ras. Their antitumor effects, caspase-dependent apoptosis induction, matrix metalloproteinase inhibition, and downregulation of integrins suggest potential clinical applications beyond bone disease management (Green, 2004).
Prodrugs of Phosphates for Drug Delivery
Phosphonate and related group-containing drugs, like Phosphonatoguanidiniumylacetate(2-), face delivery challenges due to the nature of their functional groups. Prodrugs, particularly acyloxymethyl- and aryl-ester prodrugs, have shown promise in overcoming these barriers, enhancing oral delivery and targeted site delivery. This area remains crucial as the full potential of these drugs is explored in antiviral, anticancer, and other therapeutic domains (Krise & Stella, 1996).
Environmental and Health Relevance of Phosphonates
While structurally distinct, the environmental impact and relevance of phosphonates provide insight into the broader implications of Phosphonatoguanidiniumylacetate(2-). Phosphonates contribute to eutrophication due to their stability against biological degradation and potential interference with phosphate precipitation in wastewater treatment plants. Their removal, particularly from industrial wastewater, is recommended to prevent environmental issues and WWTP complications (Rott, Steinmetz, & Metzger, 2018).
Eigenschaften
Produktname |
Phosphonatoguanidiniumylacetate(2-) |
|---|---|
Molekularformel |
C3H6N3O5P-2 |
Molekulargewicht |
195.07 g/mol |
IUPAC-Name |
2-[amino-(phosphonatoamino)methylidene]azaniumylacetate |
InChI |
InChI=1S/C3H8N3O5P/c4-3(5-1-2(7)8)6-12(9,10)11/h1H2,(H,7,8)(H5,4,5,6,9,10,11)/p-2 |
InChI-Schlüssel |
UUZLOPBEONRDRY-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)[O-])[NH+]=C(N)NP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



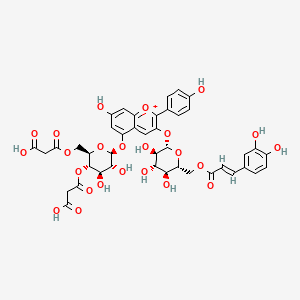

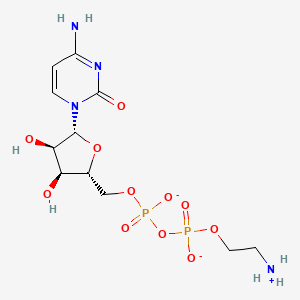
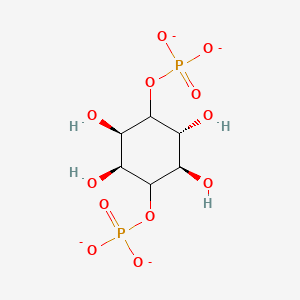
![3-[(2-Fluorophenyl)methyl]-5-methyl-4-thieno[3,4]pyrrolo[1,3-d]pyrimidinone](/img/structure/B1262650.png)
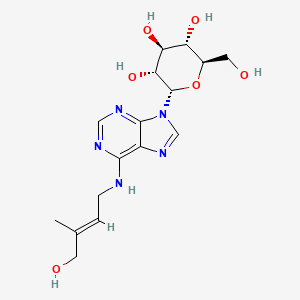
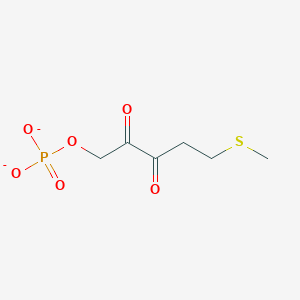
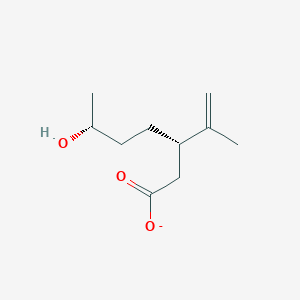
![2-[[4-(2-Butoxy-5-chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262658.png)
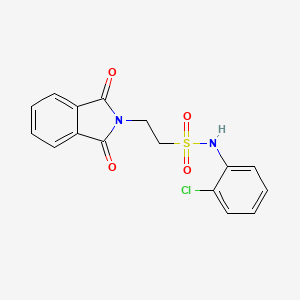
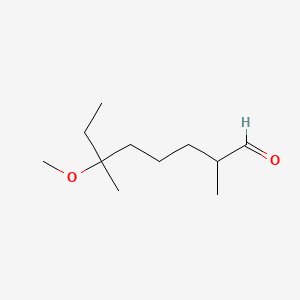
![1-octadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262663.png)
